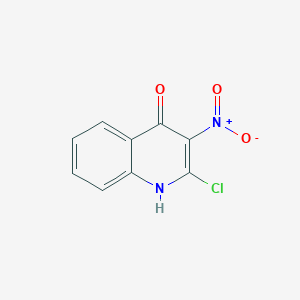

2-Chloro-3-nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-9-7(12(14)15)8(13)5-3-1-2-4-6(5)11-9/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTJJXQGZTUMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanism Elucidation and Mechanistic Investigations for 2 Chloro 3 Nitroquinolin 4 Ol Synthesis

Detailed Mechanistic Pathways of Quinoline (B57606) Ring Formation (e.g., Combes, Friedländer)

The fundamental quinoline structure can be assembled through several classic named reactions, most notably the Combes and Friedländer syntheses. These methods involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

The Friedländer synthesis is a straightforward method for producing quinolines through the condensation of an aromatic ortho-aminoaldehyde or ortho-amino ketone with a ketone or aldehyde that has an α-methylene group. thieme-connect.comorganicreactions.org The reaction is typically catalyzed by either an acid or a base. organicreactions.orgijcce.ac.ir The generally accepted mechanism proceeds through the initial formation of a Schiff base, which is followed by an internal aldol-type condensation and subsequent cyclodehydration to form the quinoline ring. thieme-connect.comorganic-chemistry.org An alternative pathway, involving an initial aldol (B89426) reaction followed by cyclization, has also been considered, particularly in acid-catalyzed conditions. thieme-connect.com

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions, commonly using concentrated sulfuric acid. iipseries.orgwikipedia.org The mechanism involves several key steps:

Formation of a Schiff base (enamine intermediate) from the reaction between the aniline and one of the ketone groups of the β-diketone. wikipedia.org

Protonation of the enamine intermediate.

An intramolecular electrophilic aromatic substitution (annulation), which is the ring-closing and typically the rate-determining step. wikipedia.org

Dehydration of the cyclic intermediate to yield the final aromatic quinoline product. wikipedia.org

| Reaction | Starting Materials | Catalyst | Key Intermediate |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or Base organicreactions.org | Schiff Base thieme-connect.com |

| Combes Synthesis | Aniline + β-Diketone | Strong Acid (e.g., H₂SO₄) iipseries.org | Enamine wikipedia.org |

Catalytic Roles and Proposed Transition States in Synthetic Transformations

Catalysts are essential in quinoline synthesis for enhancing reaction rates, yields, and, in some cases, selectivity. Both Brønsted and Lewis acids are commonly employed. In the Combes synthesis, a strong acid like sulfuric acid or polyphosphoric acid (PPA) protonates the carbonyl group, facilitating the nucleophilic attack by the aniline. iipseries.orgwikipedia.org In the Friedländer synthesis, catalysts such as P₂O₅/SiO₂, trifluoroacetic acid, or various Lewis acids like Bi(OTf)₃ and Y(OTf)₃ have been shown to be effective. ijcce.ac.ir These catalysts activate the carbonyl groups towards condensation and facilitate the final cyclodehydration step.

Recent advancements have introduced a variety of catalytic systems:

Brønsted Acid Ionic Liquids: Supported on nanoparticles, these have been used for efficient Friedländer synthesis under solvent-free conditions, offering advantages like reusability. orgchemres.org

Metal Catalysts: Palladium, gold, and iron complexes have been utilized in modern variations of quinoline synthesis. rsc.orgacs.org For instance, palladium-catalyzed intramolecular cyclization of o-alkenyl aryl isocyanides has been developed for creating substituted quinolines. rsc.org Iron-promoted intramolecular cascade cyclizations offer a pathway to complex fused quinoline systems. acs.org

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate reaction pathways and predict transition state structures. d-nb.infonih.gov These studies can help elucidate the precise role of the catalyst. For example, in a Brønsted acid-promoted synthesis, a highly organized di-protonated transition state involving two catalyst molecules has been proposed. d-nb.info In other systems, modeling has been used to confirm transition state structures by identifying imaginary frequencies and characterizing bond distances and atomic charges. nih.gov

| Catalyst Type | Example(s) | Role in Quinoline Synthesis |

| Brønsted Acid | H₂SO₄, PPA, p-TSA | Protonates carbonyls, facilitates cyclization and dehydration. organic-chemistry.orgiipseries.org |

| Lewis Acid | P₂O₅/SiO₂, Bi(OTf)₃, Y(OTf)₃ | Activates carbonyl groups, promotes condensation. ijcce.ac.ir |

| Metal Catalyst | Pd(OAc)₂, AuCl₃, Fe(III) | Enables alternative pathways like C-H activation and cascade cyclizations. rsc.orgacs.orgorganic-chemistry.org |

Analysis of Regioselectivity and Stereochemical Control in Functionalization Reactions (e.g., nitration, chlorination)

The synthesis of 2-Chloro-3-nitroquinolin-4-ol requires precise control over the regioselectivity of nitration and chlorination reactions. The positions of the chloro and nitro groups are determined by the electronic properties of the quinoline ring and the reaction conditions.

Nitration: The introduction of a nitro group at the C-3 position is a key step. The nitration of quinoline itself typically occurs at the C-5 and C-8 positions. However, the presence of an N-oxide functionality dramatically alters this selectivity. The nitration of quinoline N-oxides can be directed to the C-3 position. rsc.orgresearchgate.net A metal-free method using tert-butyl nitrite (B80452) as both the nitro source and oxidant has been shown to achieve regioselective C-3 nitration of quinoline N-oxides through a free radical process. rsc.orgresearchgate.net The higher electron density at the C-3 position in the N-oxide derivative makes it susceptible to attack by the electrophilic NO₂ radical. researchgate.net Alternatively, nitration of a pre-existing quinolin-4-ol under strongly acidic conditions (e.g., fuming nitric acid) can also lead to substitution at the C-3 position.

Chlorination: The conversion of the 4-hydroxyl group to a 4-chloro group is a standard transformation, often accomplished using phosphoryl chloride (POCl₃), sometimes with a catalytic amount of DMF. figshare.com This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The introduction of a chlorine atom at the C-2 position is more complex. The C-2 position of a quinolin-4-ol is activated towards electrophilic attack, but direct chlorination can be challenging. Often, the synthesis strategy involves building the quinoline ring with the desired substituents already in place or using a precursor that facilitates subsequent functionalization. For instance, a 2-chloro-3-nitroquinoline (B1590397) can be synthesized and then hydrolyzed to the 4-ol, though this is less direct. A more likely route involves the chlorination of a 3-nitroquinolin-4-ol (B21240) precursor, where the presence of the nitro and hydroxyl groups influences the reactivity of the C-2 position.

The regioselectivity of these functionalization steps is a delicate balance of electronic effects from existing substituents and the nature of the reagents used.

| Functionalization | Reagent(s) | Position | Rationale for Regioselectivity |

| Nitration | tert-Butyl Nitrite | C-3 | Reaction on quinoline N-oxide precursor; high electron density at C-3. rsc.orgresearchgate.net |

| Nitration | Fuming HNO₃ | C-3 | Electrophilic attack on an activated quinolin-4-ol ring. |

| Nitration | Fe(NO₃)₃·9H₂O | C-5 | Remote C-H nitration directed by an 8-aminoquinoline (B160924) amide group. acs.org |

| Chlorination | POCl₃ | C-4 | Conversion of the hydroxyl group into a good leaving group. figshare.com |

Exploration of Intramolecular Cyclization and Aromatization Mechanisms

The final steps in many quinoline syntheses are intramolecular cyclization and subsequent aromatization, which provide the thermodynamic driving force for the reaction.

Intramolecular Cyclization: In the Friedländer synthesis, after the formation of the Schiff base or aldol adduct, the cyclization occurs via an intramolecular attack of a carbanion (from the α-methylene group) onto the imine carbon or an attack of the amino group onto the carbonyl carbon, followed by elimination. thieme-connect.com In the Combes synthesis, the key cyclization is an electrophilic aromatic substitution where the enamine intermediate attacks the benzene (B151609) ring. wikipedia.org Numerous other strategies also rely on intramolecular cyclization. For example, palladium-catalyzed reactions can proceed through a 6-endo imidoylative cyclization of specifically designed precursors. rsc.org Gold-catalyzed intramolecular hydroarylation of N-propargylanilines is another modern method to form the dihydroquinoline ring system. mdpi.com

Aromatization: The dihydroquinoline intermediate formed after cyclization must lose atoms (typically H₂ or H₂O) to achieve the stable aromatic quinoline system.

Dehydration: In the Combes and Friedländer syntheses, the cyclic intermediate is an alcohol, which is readily dehydrated under the acidic reaction conditions to form the aromatic ring. organicreactions.orgwikipedia.org

Oxidation/Dehydrogenation: In cases where a dihydroquinoline is formed without an oxygen leaving group, an oxidant is required. This can be a mild oxidizing agent added to the reaction or, in some cases, one of the starting materials (like nitrobenzene (B124822) in the Skraup synthesis) can act as the oxidant. smolecule.com In other instances, disproportionation can occur where one molecule of a 1,2-dihydroquinoline (B8789712) is oxidized to the quinoline while another is reduced to a tetrahydroquinoline. cdnsciencepub.com Mechanistic studies suggest this can proceed through a 3,4-dihydroquinoline intermediate. cdnsciencepub.com

Advanced Computational Chemistry and Molecular Modeling of 2 Chloro 3 Nitroquinolin 4 Ol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can determine molecular geometries, electronic distributions, and reactivity indices, offering a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) has become a primary tool for studying substituted quinoline (B57606) systems due to its balance of computational cost and accuracy. nih.govscirp.orgrsc.org DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization, determining the most stable three-dimensional conformation of 2-Chloro-3-nitroquinolin-4-ol. scirp.orgtandfonline.comnih.gov

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the geometry around the quinoline core is expected to be largely planar, with the substituents (chloro, nitro, and hydroxyl groups) influencing the electronic landscape. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, create a significant dipole moment and modulate the charge distribution across the aromatic system. rsc.org Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize this charge distribution, highlighting electrophilic and nucleophilic regions crucial for intermolecular interactions. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| C2-Cl Bond Length | ~1.74 Å | Typical C-Cl bond length on an aromatic ring. |

| C3-N (Nitro) Bond Length | ~1.47 Å | Reflects the connection of the electron-withdrawing nitro group. |

| C4-O (Hydroxyl) Bond Length | ~1.36 Å | Indicates the C-O single bond of the hydroxyl group. |

| Dihedral Angle (C4-C3-N-O) | ~30-50° | Describes the twist of the nitro group relative to the quinoline plane. |

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally expensive, approach to calculating electronic structure. researchgate.netsapub.org These methods are often used as benchmarks for DFT results. For a molecule like this compound, ab initio calculations can be employed to precisely determine its ground state energy and electronic properties, providing a high-accuracy reference. ajchem-a.com

Semi-empirical methods, on the other hand, offer a faster, more approximate analysis by incorporating parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are useful for rapid screening of large numbers of molecules or for studying very large systems where higher-level theories are computationally prohibitive.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the hydroxyl group may raise the energy of the HOMO. This modulation of the frontier orbitals by the substituents directly influences the molecule's reactivity profile. DFT calculations are commonly used to compute the energies of these orbitals and predict reactivity descriptors. nih.govtandfonline.com

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. tandfonline.com |

In Silico Ligand-Target Interaction Studies

To explore the potential of this compound as a therapeutic agent, in silico methods are used to predict how it might interact with biological targets such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijprajournal.com This method involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. nih.govnih.gov A more negative score indicates a stronger predicted binding interaction.

Docking studies can reveal the most likely binding pose of the molecule within the active site, identifying key interactions that stabilize the ligand-protein complex. nih.gov For example, docking this compound against a specific kinase or enzyme could suggest its potential as an inhibitor. The results guide which derivatives might have improved affinity and are prioritized for synthesis and experimental testing. nih.gov

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Potential Implication |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Potential as an anticancer agent. nih.gov |

| HIV Reverse Transcriptase | -7.9 | Potential as an antiviral agent. nih.gov |

| Cyclooxygenase-2 (COX-2) | -7.2 | Potential as an anti-inflammatory agent. |

The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions. nih.govresearchgate.net Following molecular docking, a detailed analysis of these interactions is crucial for understanding the binding mode. nih.gov For this compound, several key interactions are possible:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitro (-NO₂) group are potent hydrogen bond donors and acceptors, respectively. They can form strong hydrogen bonds with polar amino acid residues like serine, threonine, or the peptide backbone. researchgate.net

Hydrophobic Interactions: The quinoline ring system is aromatic and largely hydrophobic, allowing it to interact favorably with nonpolar amino acid residues such as leucine, valine, and isoleucine in the binding site.

Pi-Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Visualizing the docked pose allows for the identification of specific residues involved in these interactions, providing a structural basis for the molecule's predicted affinity and specificity. bg.ac.rs

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| 4-Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr |

| 3-Nitro (-NO₂) | Hydrogen Bond (Acceptor) | Lys, Arg, His |

| Quinoline Ring | π-π Stacking | Phe, Tyr, Trp |

| Quinoline Ring | Hydrophobic Interaction | Val, Leu, Ile, Ala |

| 2-Chloro (-Cl) | Halogen Bonding | Backbone Carbonyl Oxygen |

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known receptor structure, ligand-based drug design serves as a crucial strategy for identifying key molecular features responsible for biological activity. nih.gov Pharmacophore modeling for this compound would involve identifying the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.

A hypothetical pharmacophore model for a series of quinoline derivatives, including this compound, would typically be generated from a set of molecules with known biological activities. The model would highlight key features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the hydroxyl group are prime candidates.

Hydrogen Bond Donors: The hydroxyl group (-OH) can act as a hydrogen bond donor.

Aromatic Rings: The fused benzene (B151609) and pyridine (B92270) rings of the quinoline core provide a hydrophobic and aromatic feature, crucial for potential π-π stacking interactions.

By aligning a set of active quinoline analogs, a common feature pharmacophore can be developed. This model serves as a 3D query for screening large chemical databases to identify novel compounds with potentially similar biological activity, guiding the design of new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and stability, particularly when interacting with a biological target like an enzyme's active site. nih.gov

The simulation would begin with an initial 3D structure of the compound, which is then placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over short time intervals. This process, repeated for millions of steps, generates a trajectory that reveals the molecule's dynamic behavior.

Analysis of the MD simulation trajectory provides detailed information about the structural dynamics of this compound. Key analyses would include:

Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone atoms over time indicates its structural stability. A stable RMSD value suggests the molecule has reached an equilibrium conformation.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible. For this compound, one might expect higher fluctuations in the nitro and hydroxyl groups compared to the rigid quinoline ring system.

Hydrogen Bond Analysis: If simulated within a receptor binding site, the trajectory can be analyzed to determine the persistence and geometry of hydrogen bonds formed between the ligand and protein residues throughout the simulation.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. This technique is invaluable for predicting how small chemical modifications affect binding affinity. For instance, FEP could be used to predict whether replacing the chlorine atom on this compound with a fluorine or a methyl group would result in a more potent inhibitor. nih.gov

The process involves creating a thermodynamic cycle that connects the binding of the two different ligands. The simulation then "perturbs" one molecule into the other in both the free state (in solution) and the bound state (in the receptor). The difference in the free energy changes for these two processes yields the relative binding free energy (ΔΔG), providing a quantitative prediction of the change in potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Bio-Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. unipd.it A QSAR model for a class of quinoline derivatives would allow for the prediction of the bio-interaction potency of new, unsynthesized analogs, including variations of this compound. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of quinoline compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical equation correlating the descriptors with biological activity.

Model Validation: The model's predictive power is rigorously tested.

Several statistical methods can be employed to develop a robust QSAR model. buecher.de The choice of method often depends on the complexity of the data and the number of descriptors.

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates a few selected descriptors to the biological activity. nih.gov For a statistically reliable MLR model, the number of compounds in the dataset should be at least five times the number of descriptors used. buecher.deannamalaiuniversity.ac.in

Principal Component Regression (PCR): PCR is used when descriptors are inter-correlated. It first transforms the descriptors into a smaller set of uncorrelated variables called principal components, which are then used in a regression analysis.

Partial Least Squares (PLS): PLS is a powerful technique that is particularly useful when the number of descriptors is large or when there is multicollinearity. It relates the descriptor matrix and the activity data simultaneously to find the latent variables that best explain the activity. annamalaiuniversity.ac.in

Table 1: Comparison of Statistical Methods in QSAR

| Method | Description | Best For |

|---|---|---|

| Multiple Linear Regression (MLR) | Creates a direct linear relationship between descriptors and activity. | Simple relationships with few, uncorrelated descriptors. nih.gov |

| Principal Component Regression (PCR) | Reduces dimensionality of correlated descriptors before regression. | Datasets with inter-correlated independent variables. |

| Partial Least Squares (PLS) | Relates both descriptor and activity data to latent variables; robust for many, correlated variables. annamalaiuniversity.ac.in | Complex datasets where the number of descriptors exceeds the number of compounds. annamalaiuniversity.ac.in |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, molecular connectivity).

3D Descriptors: Based on the 3D conformation (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies).

Interpreting the descriptors included in a validated QSAR model provides crucial insights into the mechanism of action. For example, if a model for a series of quinoline derivatives shows a positive correlation with logP, it would suggest that increased lipophilicity is favorable for activity. A negative correlation with the energy of the Lowest Unoccupied Molecular Orbital (LUMO) might indicate that the molecule's ability to accept electrons is important for its interaction with the target.

Homology Modeling for Target Protein Structure Prediction

In the field of computational drug discovery, understanding the three-dimensional (3D) structure of a biological target is crucial for designing and optimizing potent inhibitors. nih.govnih.gov When the experimental structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling provides a powerful and cost-effective alternative for generating a reliable 3D model. nih.govredalyc.org This computational technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein, referred to as the "template." nih.gov

A comprehensive search of scientific literature indicates that while computational methods such as 3D-QSAR and molecular docking have been applied to quinoline derivatives to explore their structure-activity relationships and binding modes, specific studies detailing the use of homology modeling to predict the structure of a protein target for this compound are not publicly available at this time. mdpi.com However, the methodology remains a cornerstone of structure-based drug design and would be a critical step in elucidating the mechanism of action for this compound if its biological target lacks a known experimental structure. nih.gov

The process of building a homology model is a multi-step procedure that ensures the final model is both accurate and reliable for subsequent computational studies like molecular docking. nih.gov The key stages are:

Template Identification: The first step involves searching protein databases (e.g., the Protein Data Bank or PDB) with the amino acid sequence of the target protein to find one or more homologous proteins with known 3D structures. The quality of the final model is highly dependent on the percentage of sequence identity between the target and the template; a higher identity generally leads to a more accurate model. redalyc.org

Sequence Alignment: The target protein's sequence is carefully aligned with the template's sequence to identify conserved and variable regions. This alignment is critical as it forms the foundation for constructing the model. nih.gov

Model Building: Using the sequence alignment as a guide, the coordinates of the template's backbone are transferred to the target protein. Loops and side chains that differ from the template are then modeled. nih.gov

Model Refinement and Validation: The generated model undergoes energy minimization to resolve any steric clashes and correct structural geometry. Finally, the model's quality is rigorously assessed using various computational tools, such as Ramachandran plots and Z-score calculations, to ensure its stereochemical and structural integrity. redalyc.org

Once validated, a high-quality homology model can serve as a surrogate for an experimental structure, enabling researchers to perform virtual screening and molecular docking studies. This allows for the prediction of binding interactions between this compound and its putative target, guiding further lead optimization and experimental validation. nih.gov

To illustrate the typical data generated during a homology modeling study, the following table presents a hypothetical scenario for a potential protein target of this compound.

| Ramachandran Plot | Percentage of residues in favored, allowed, and outlier regions. | 97.46% in allowed regions redalyc.org | PROCHECK |

This table showcases the essential metrics used to build and validate a homology model, providing a clear pathway for future computational investigations into the biological targets of this compound.

Theoretical Structure Activity Relationship Sar Hypotheses for 2 Chloro 3 Nitroquinolin 4 Ol and Analogues

Positional and Electronic Influence of the Chlorine Substituent on Molecular Interaction Profiles

The chlorine atom at the C-2 position of the quinoline (B57606) ring significantly modulates the molecule's electronic properties and its potential for intermolecular interactions. As a halogen, chlorine is an electronegative, electron-withdrawing group, which influences the electron density of the entire heterocyclic system. rsc.org This electronic influence is critical in defining the molecule's interaction profile with biological targets.

The presence of chlorine can enhance physicochemical properties and stability. rsc.org The introduction of a chlorine substituent can increase the ability of the molecule to interact with both electrophilic and nucleophilic partners. rsc.org The positively charged electrostatic region on the extension of the C-Cl bond, known as a σ-hole, can attract nucleophiles, allowing for halogen bonding, a specific type of non-covalent interaction. rsc.org

Furthermore, the chlorine atom at the 2-position acts as a good leaving group, which is a key feature in its synthetic utility for creating derivatives. In the context of SAR, this position is a critical vector for modification. Replacing the chlorine with other substituents can systematically probe the steric and electronic requirements of a binding site. The steric bulk of the chlorine atom itself can influence the orientation of the molecule within a binding pocket, potentially leading to favorable or unfavorable interactions depending on the topology of the target.

| Property | Influence of Chlorine at C-2 | Potential Impact on Molecular Interactions |

|---|---|---|

| Electronic Effect | Electron-withdrawing; Inductive effect | Modulates electron density of the quinoline ring, affecting p-p stacking and electrostatic interactions. |

| Halogen Bonding | Potential for σ-hole formation | Can act as a halogen bond donor, interacting with nucleophilic atoms (e.g., O, N, S) in a binding site. rsc.org |

| Steric Profile | Adds moderate bulk at the C-2 position | Can influence ligand orientation and fit within a receptor pocket. |

| Reactivity | Acts as a leaving group in nucleophilic substitution reactions | Provides a synthetic handle for generating analogues to explore the SAR. |

Role of the Nitro Group at C-3 in Molecular Recognition and Biological Scaffolds

The nitro group (-NO₂) at the C-3 position is a powerful electron-withdrawing group, significantly impacting the electronic landscape of the quinoline scaffold. nih.govnih.gov This strong electron-withdrawing nature, through both inductive and resonance effects, activates the molecule and plays a crucial role in its potential biological activity. nih.govnih.gov

The key roles of the C-3 nitro group in molecular recognition can be hypothesized as follows:

Activation of the Scaffold : The nitro group's electron-withdrawing ability makes the quinoline ring more electron-deficient. nih.gov This can enhance interactions with electron-rich residues in a biological target. It also activates the vicinal positions, making them susceptible to nucleophilic attack, a property that can be exploited in covalent inhibitor design. nih.gov

Dipole-Dipole and Electrostatic Interactions : The nitro group possesses a strong dipole moment, which can engage in favorable dipole-dipole interactions within a binding site. The partial negative charges on the oxygen atoms can also interact favorably with positively charged or metal-containing regions of a target.

Modulation of Physicochemical Properties : The presence of the nitro group influences properties such as lipophilicity and metabolic stability, which are critical for a molecule's journey to its biological target. Recent studies on other nitro-containing heterocyclic systems have shown that the nitro group can dramatically alter electron donor-acceptor properties, which are critical for preferential interaction with specific targets. mdpi.com

| Functional Role | Mechanism | Significance in SAR |

|---|---|---|

| Electronic Activation | Strong electron-withdrawing group nih.gov | Enhances interactions with electron-rich biological targets and activates the scaffold for further functionalization. nih.gov |

| Hydrogen Bond Acceptor | Oxygen atoms can accept hydrogen bonds | Provides specific, directional interactions for molecular recognition and binding affinity. |

| Electrostatic Interactions | Strong dipole moment | Participates in dipole-dipole and other electrostatic interactions within the binding site. |

| Steric Influence | Planar group with defined geometry | Contributes to the overall shape and complementarity of the ligand to its target. |

Conformation and Tautomerism of the 4-Hydroxyl Group and its Impact on Binding

The 4-hydroxyl group is a critical feature of the molecule, as it can exist in tautomeric equilibrium with its keto form, 4-quinolone. nih.gov This phenomenon is known as lactam-lactim tautomerism. The equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form can be influenced by the solvent environment and the electronic nature of other substituents on the ring. researchgate.net

4-Hydroxyquinoline (B1666331) (Enol form) : In this form, the hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual functionality provides versatility in forming interactions with a biological target.

4-Quinolone (Keto form) : In this tautomeric form, the oxygen acts as a hydrogen bond acceptor, and the nitrogen at position 1 becomes a hydrogen bond donor.

The specific tautomeric form present in a biological environment can profoundly impact binding affinity and selectivity. The ability to switch between these forms allows the molecule to adapt to the hydrogen bonding pattern of a specific binding site. For example, if a binding site has a hydrogen bond acceptor at a suitable position, the 4-quinolone tautomer with its N-H donor might be favored. Conversely, if a hydrogen bond donor is present, the 4-hydroxy tautomer might be preferred. This tautomeric flexibility is a key aspect of the molecule's SAR. The conformation of the molecule will also be dictated by the planarity of the quinoline ring system, with the substituents influencing the preferred orientation for optimal binding.

Comparative SAR Analysis with other Substituted Quinoline Systems

The biological activities of quinoline derivatives are highly dependent on the nature and position of their substituents. nih.govbenthamscience.com A comparative analysis of 2-Chloro-3-nitroquinolin-4-ol with other quinoline systems reveals several key SAR trends.

Comparison with other 2-substituted quinolines : The nature of the substituent at the C-2 position is crucial. Replacing the chloro group with other halogens (e.g., F, Br) or with small alkyl or aryl groups would modulate the steric and electronic properties, providing insight into the specific requirements of the binding pocket at this position. rasayanjournal.co.inresearchgate.net

Comparison with other 3-substituted quinolines : The C-3 position is also a key point for modification. Analogues where the nitro group is replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could clarify the importance of the electronic effect versus the specific hydrogen bonding capabilities of the nitro group.

Comparison with other 4-substituted quinolines : The 4-hydroxy group is a common feature in many biologically active quinolines. researchgate.netnih.gov Comparing its activity to analogues with a 4-amino or 4-methoxy group would highlight the importance of the tautomerism and the specific hydrogen bonding capacity of the hydroxyl/oxo group. For instance, 4-aminoquinoline (B48711) derivatives are known for a range of biological activities, and comparing the current scaffold to them could reveal novel mechanisms. mdpi.com

Analytical and Spectroscopic Characterization Techniques for 2 Chloro 3 Nitroquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

No specific proton (¹H NMR) or carbon (¹³C NMR) chemical shift data for 2-Chloro-3-nitroquinolin-4-ol has been reported in the reviewed scientific literature. While NMR data is fundamental for structural elucidation, and many studies report such data for analogous quinoline (B57606) structures, the specific spectral assignments for this compound remain unpublished.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound in the public domain. HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Detailed studies on its specific fragmentation pathways under mass spectrometric analysis have not been published.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific Infrared (IR) and Raman spectroscopic data, which provide insight into the vibrational modes of functional groups within a molecule, are not available for this compound. Although studies on related compounds like 2-chloroquinoline-3-carboxaldehyde have been conducted to assign vibrational frequencies, no such analysis has been published for the title compound.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

A search of crystallographic databases and literature indicates that the single-crystal X-ray diffraction (XRD) structure of this compound has not been determined or reported. This technique provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, but such data is absent for this specific compound.

Applications of 2 Chloro 3 Nitroquinolin 4 Ol As a Synthetic Building Block in Chemical Research

Utility as Synthetic Intermediates in Organic Synthesis

The primary application of 2-Chloro-3-nitroquinolin-4-ol in chemical research is its role as a synthetic intermediate. The reactivity of the molecule is dictated by its distinct functional groups. The chlorine atom at the 2-position is a competent leaving group, making the site susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents.

Furthermore, the nitro group at the 3-position is a strong electron-withdrawing group. This electronic influence activates the quinoline (B57606) ring, facilitating nucleophilic attack. The nitro group itself can be chemically modified, most commonly through reduction to an amino group, which then serves as a handle for further derivatization, such as in amidation or diazotization reactions. The hydroxyl group at the 4-position can also participate in various chemical transformations, including etherification and esterification, adding another layer of synthetic versatility. This multi-faceted reactivity makes the compound a valuable building block for constructing complex heterocyclic systems.

Below is a table illustrating the potential for nucleophilic substitution reactions at the C2 position, a common transformation for this class of compounds.

| Reactant/Nucleophile | Resulting C2-Substituent | Product Class |

| Ammonia (NH₃) | -NH₂ | 2-Amino-3-nitroquinolin-4-ol |

| Primary Amine (R-NH₂) | -NHR | N-Substituted-2-amino-3-nitroquinolin-4-ol |

| Secondary Amine (R₂NH) | -NR₂ | N,N-Disubstituted-2-amino-3-nitroquinolin-4-ol |

| Methoxide (CH₃O⁻) | -OCH₃ | 2-Methoxy-3-nitroquinolin-4-ol |

| Thiolate (RS⁻) | -SR | 2-(Alkyl/Aryl)thio-3-nitroquinolin-4-ol |

Chemical Scaffold for Derivatization towards Potentially Bioactive Molecules

The quinoline ring system is a well-established "pharmacophore," meaning it is a core structural component in a vast number of biologically active compounds and approved pharmaceutical drugs. nih.govingentaconnect.com Consequently, this compound is an attractive starting material for medicinal chemists aiming to synthesize novel therapeutic agents. Its reactive sites allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

A significant area of research involves using chloro-nitro-quinoline scaffolds as precursors for kinase inhibitors, particularly for the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. nih.govnih.gov For instance, synthetic strategies often involve the nucleophilic displacement of a chloro group on the quinoline ring by an aniline (B41778) derivative to construct the core of the inhibitor. nih.govresearchgate.net The nitro group can then be reduced to an amine, providing a point for introducing additional functionalities that can enhance binding affinity and selectivity for the target kinase. nih.gov This modular approach enables the generation of large libraries of related compounds for screening and development.

The table below showcases examples of bioactive scaffolds that can be accessed through the derivatization of the this compound core.

| Derivative Type | Potential Biological Target | Therapeutic Area |

| Aminated Quinolines | Protein Kinases (e.g., PI3K, mTOR) nih.govresearchgate.net | Oncology benthamdirect.com |

| Thioether-Substituted Quinolines | Microtubules | Oncology |

| Fused Heterocyclic Systems | DNA Gyrase | Antibacterial |

| Aryl-Substituted Quinolines | Various Receptors & Enzymes | Diverse (e.g., Anti-inflammatory, Antiviral) nih.gov |

Precursors for Advanced Materials Research

While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science. Heterocyclic aromatic compounds, particularly those with electron-donating and electron-withdrawing groups, are known to exhibit interesting photophysical and electronic properties.

Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. The nitro group on the this compound scaffold significantly influences its electronic properties, and its conversion to other functional groups can be used to tune the molecule's absorption and emission spectra. The ability to readily functionalize the quinoline core allows for the synthesis of conjugated systems and polymers. These materials could find use as corrosion inhibitors, antioxidants, or components in optoelectronic devices. researchgate.net However, the exploration of this compound specifically for these applications is an emerging area that requires further investigation.

Role in the Development of Privileged Scaffolds for Chemical Biology Research

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The quinoline ring is widely recognized as one such privileged scaffold, appearing in a multitude of drugs with diverse activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govbohrium.com

This compound is a valuable tool for leveraging the privileged nature of the quinoline scaffold. It provides a direct entry point for chemists to create libraries of diverse quinoline derivatives. By systematically reacting the chloro, nitro, and hydroxyl functionalities, researchers can generate a wide range of molecules built around the central quinoline core. These compound libraries can then be screened against various biological targets, such as enzymes and receptors, to identify new "hit" compounds. This strategy accelerates the early stages of drug discovery by focusing synthetic efforts on a scaffold that is already known to have favorable drug-like properties and a high propensity for biological activity. nih.govbohrium.com The compound thus serves not just as a building block for a single target, but as a platform for exploring the vast biological space accessible to the quinoline scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.